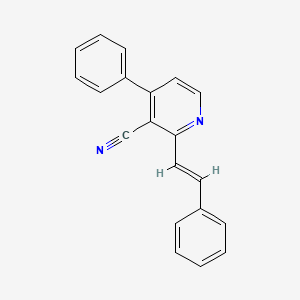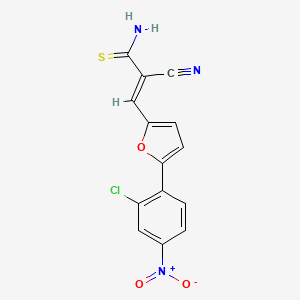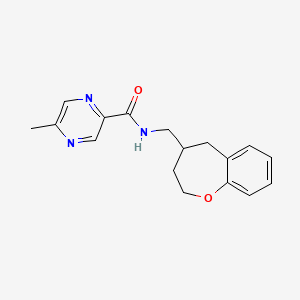
5-(2-methoxybenzyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(2-Methoxybenzyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The presence of the 2-methoxybenzyl group attached to the tetrazole ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
科学的研究の応用
5-(2-Methoxybenzyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is also studied for its role in enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for the design of molecules with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
Target of Action
The primary targets of 5-(2-methoxybenzyl)-1H-tetrazole, also known as CBDivE_010981, are the serotonin 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and perception .
Mode of Action
CBDivE_010981 acts as an agonist at the 5-HT2A and 5-HT2C receptors . This means it binds to these receptors and activates them, leading to an increase in the intracellular signaling cascades that these receptors control . The activation of these receptors can lead to a variety of physiological and psychological effects, including alterations in perception and cognition .
Biochemical Pathways
Upon activation of the 5-HT2A and 5-HT2C receptors, CBDivE_010981 affects several biochemical pathways. One of the key pathways influenced is the phospholipase D pathway , which is coupled to the 5-HT2A receptor . Activation of this pathway can lead to changes in cell signaling and function . .
Pharmacokinetics
Studies on similar compounds suggest that it may have a relatively slow penetration into the brain tissue This could potentially influence its bioavailability and the onset of its effects
Result of Action
The activation of the 5-HT2A and 5-HT2C receptors by CBDivE_010981 can lead to profound changes in perception and cognition . This includes hallucinogenic effects, which are often associated with compounds that activate these receptors . .
Action Environment
The action, efficacy, and stability of CBDivE_010981 can be influenced by various environmental factors. For example, the presence of other substances in the body can affect its metabolism and thereby its effects Additionally, factors such as the individual’s physiological state and genetic makeup can also influence the compound’s action
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxybenzyl)-1H-tetrazole typically involves the reaction of 2-methoxybenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the azide ion displaces the chloride ion, forming the tetrazole ring. The reaction conditions usually require heating to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
5-(2-Methoxybenzyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted tetrazoles with various functional groups attached to the ring.
類似化合物との比較
Similar Compounds
5-(2-Methoxyphenyl)-1H-tetrazole: Similar structure but with a phenyl group instead of a benzyl group.
5-(2-Methoxybenzyl)-1H-1,2,3-triazole: Contains a triazole ring instead of a tetrazole ring.
5-(2-Methoxybenzyl)-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
5-(2-Methoxybenzyl)-1H-tetrazole is unique due to its specific combination of the tetrazole ring and the 2-methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
特性
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-8-5-3-2-4-7(8)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKMCYWOYBMUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane](/img/structure/B5502593.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)
![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5502607.png)

![6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5502619.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)
![5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5502638.png)
![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)
![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5502648.png)

